An In-depth Technical Guide to 6-Aminoisoquinoline: A Key Intermediate in Drug Discovery
An In-depth Technical Guide to 6-Aminoisoquinoline: A Key Intermediate in Drug Discovery
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-aminoisoquinoline. While the initial topic of interest was 6-aminoisoquinolin-5-ol, a thorough literature search revealed a scarcity of available data for this specific compound. In contrast, 6-aminoisoquinoline is a well-characterized and crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information to support further research and application of this important molecule.
Chemical Properties of 6-Aminoisoquinoline
6-Aminoisoquinoline is a heterocyclic amine with a molecular structure featuring an isoquinoline core substituted with an amino group at the 6-position.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | isoquinolin-6-amine | [1][2] |
| CAS Number | 23687-26-5 | [1] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 211-212 °C | [3] |
| Boiling Point | 343.1±15.0 °C (Predicted) | [3] |
| Solubility | DMF (Slightly), DMSO (Sparingly), Methanol (Slightly) | [3] |
| pKa | 7.10±0.10 (Predicted) | [3] |
| LogP | 1.6 | [2] |
Experimental Protocols
Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline
A common and effective method for the synthesis of 6-aminoisoquinoline is through the amination of 6-bromoisoquinoline. The following protocol is a general procedure found in the literature.[1]
Materials:
-
6-Bromoisoquinoline
-
28% Ammonia solution
-
Copper (II) sulfate pentahydrate
-
10% aqueous Sodium Hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Autoclave
Procedure:
-
In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.
-
Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Pour the reaction solution into 250 mL of a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (5 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Suspend the crude product in dichloromethane and filter to yield the purified 6-aminoisoquinoline as a light brown crystalline solid.[1]
Yield: Approximately 10.2 g (85%).[1]
Characterization:
-
¹H-NMR (CDCl₃, δ ppm): 8.98 (s, 1H), 8.32 (d, J=5.5 Hz, 1H), 7.75 (d, J=9.0 Hz, 1H), 7.35 (d, J=5.5 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 6.58 (s, 1H), 5.54 (br s, 2H).[1]
Biological Significance and Applications in Drug Discovery
6-Aminoisoquinoline is a vital intermediate in the synthesis of a variety of biologically active compounds.[4][5] Its primary significance lies in its use as a scaffold for the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and glaucoma.[5]
Role as a Precursor to Rho-Kinase (ROCK) Inhibitors
One of the most notable applications of 6-aminoisoquinoline is in the synthesis of Rho-kinase (ROCK) inhibitors.[7][8] A prominent example is Netarsudil, a drug used for the treatment of glaucoma.[3][4][9][10] Netarsudil is synthesized through a multi-step process where 6-aminoisoquinoline is a key starting material.[9][11]
The ROCK signaling pathway is involved in regulating the contractility of the trabecular meshwork in the eye. Inhibition of ROCK leads to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure, a major risk factor for glaucoma.[4]
Below is a diagram illustrating the simplified ROCK signaling pathway and the point of intervention by ROCK inhibitors derived from 6-aminoisoquinoline.
Caption: Simplified Rho-Kinase (ROCK) Signaling Pathway.
This diagram illustrates how external signals activate RhoA, which in turn activates ROCK. ROCK promotes cell contraction by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase (MLCP). ROCK inhibitors, synthesized from precursors like 6-aminoisoquinoline, block the activity of ROCK, leading to relaxation of the trabecular meshwork and increased aqueous humor outflow.
Conclusion
6-Aminoisoquinoline is a compound of significant interest to the pharmaceutical and drug discovery sectors. Its versatile chemical nature makes it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. The successful development of the ROCK inhibitor Netarsudil from a 6-aminoisoquinoline starting material underscores the therapeutic potential of this chemical entity. This guide provides foundational knowledge for researchers aiming to explore the synthesis and application of 6-aminoisoquinoline and its derivatives in the development of novel therapeutics. Further investigation into the biological activities of other 6-aminoisoquinoline derivatives may unveil new therapeutic opportunities.
References
- 1. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]
- 4. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]
- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
